Cas no 179003-00-0 (methyl 3-(2-aminoethyl)benzoate)

メチル3-(2-アミノエチル)安息香酸エステルは、分子式C10H13NO2で表される芳香族化合物です。ベンゼン環にエステル基とアミノエチル基がメタ位に配置された構造特徴を持ち、医薬品中間体や有機合成のビルディングブロックとして重要な役割を果たします。特に、アミノ基の反応性を活かしたペプチド結合形成や官能基変換に優れた適用性を示します。エステル基の加水分解により対応するカルボン酸誘導体へと変換可能で、多段階合成における中間体としての汎用性が高いことが特長です。高い純度で供給可能なため、再現性の高い反応系の構築に寄与します。

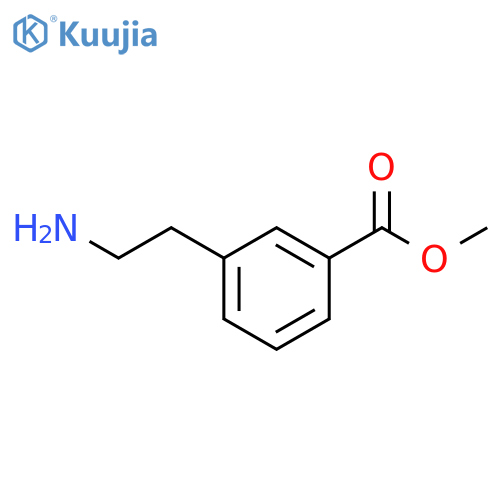

179003-00-0 structure

商品名:methyl 3-(2-aminoethyl)benzoate

methyl 3-(2-aminoethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- methyl 3-(2-aminoethyl)benzoate

- 3-(2-Aminoethyl)benzoic Acid Methyl Ester

- AKOS013107357

- BS-13872

- 3-(2-Amino-ethyl)-benzoic Acid Methyl Ester

- J-011418

- SCHEMBL3012713

- 3-(2-amino-ethyl)benzoic acid methyl ester

- DTXSID70441002

- XMXYETFVQPTTJI-UHFFFAOYSA-N

- 3-(2-Aminoethyl)-benzoic Acid Methyl Ester Hydrochloride;

- Benzoic acid, 3-(2-aminoethyl)-, methyl ester

- 3-(2-Aminoethyl)-benzoic Acid Methyl Ester

- EN300-101591

- 179003-00-0

- DB-351891

-

- インチ: InChI=1S/C10H13NO2/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,7H,5-6,11H2,1H3

- InChIKey: XMXYETFVQPTTJI-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=CC=CC(=C1)CCN

計算された属性

- せいみつぶんしりょう: 179.09500

- どういたいしつりょう: 179.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 52.3Ų

じっけんとくせい

- PSA: 52.32000

- LogP: 1.67470

methyl 3-(2-aminoethyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-101591-0.25g |

methyl 3-(2-aminoethyl)benzoate |

179003-00-0 | 95% | 0.25g |

$367.0 | 2023-10-28 | |

| Enamine | EN300-101591-0.1g |

methyl 3-(2-aminoethyl)benzoate |

179003-00-0 | 95% | 0.1g |

$351.0 | 2023-10-28 | |

| Enamine | EN300-101591-2.5g |

methyl 3-(2-aminoethyl)benzoate |

179003-00-0 | 95% | 2.5g |

$818.0 | 2023-10-28 | |

| Enamine | EN300-101591-5.0g |

methyl 3-(2-aminoethyl)benzoate |

179003-00-0 | 5g |

$1515.0 | 2023-06-10 | ||

| Chemenu | CM328635-1g |

methyl 3-(2-aminoethyl)benzoate |

179003-00-0 | 95%+ | 1g |

$1104 | 2022-06-12 | |

| Enamine | EN300-101591-10g |

methyl 3-(2-aminoethyl)benzoate |

179003-00-0 | 95% | 10g |

$2156.0 | 2023-10-28 | |

| A2B Chem LLC | AB01779-250mg |

Benzoic acid, 3-(2-aminoethyl)-, methyl ester |

179003-00-0 | 97% | 250mg |

$313.00 | 2024-04-20 | |

| Enamine | EN300-101591-5g |

methyl 3-(2-aminoethyl)benzoate |

179003-00-0 | 95% | 5g |

$1515.0 | 2023-10-28 | |

| Enamine | EN300-101591-0.05g |

methyl 3-(2-aminoethyl)benzoate |

179003-00-0 | 95% | 0.05g |

$335.0 | 2023-10-28 | |

| Chemenu | CM328635-5g |

methyl 3-(2-aminoethyl)benzoate |

179003-00-0 | 95%+ | 5g |

$2944 | 2021-06-16 |

methyl 3-(2-aminoethyl)benzoate 関連文献

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

179003-00-0 (methyl 3-(2-aminoethyl)benzoate) 関連製品

- 771581-77-2(Methyl 2-(2-Aminoethyl)benzoate)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量